Papain Inhibitor

Enzyme Kinetics Mechanism of Action Protease Inhibition

Standard papain inhibitors like E-64 form covalent, irreversible bonds-precluding their use in affinity chromatography where active enzyme recovery is essential. Papain Inhibitor (Gly-Gly-Tyr-Arg, CAS 70195-20-9) provides competitive, reversible binding (Ki = 9 μM at pH 6.2), enabling mild elution that preserves enzymatic activity. • Affinity Ligand: Immobilize on agarose for purification of papain, caricain, and related cysteine proteases. • Kinetic Studies: Well-defined competitive inhibitor for classical Michaelis-Menten analysis; avoids time-dependent inactivation of covalent inhibitors. • Selectivity: Peptide-based recognition favors papain-like cysteine proteases over serine proteases, unlike broad-spectrum leupeptin.

Molecular Formula C19H29N7O6
Molecular Weight 451.5 g/mol
Cat. No. B1364568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapain Inhibitor
Molecular FormulaC19H29N7O6
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O
InChIInChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23)
InChIKeyFJPHHBGPPJXISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Papain Inhibitor (Gly-Gly-Tyr-Arg) Overview


Papain Inhibitor, chemically defined as the tripeptide glycylglycyl-L-tyrosyl-L-arginine (Gly-Gly-Tyr-Arg, CAS 70195-20-9), is a synthetic peptide that functions as a competitive inhibitor of the archetypal cysteine protease papain . Distinct from broader-spectrum, irreversible epoxysuccinyl-based inhibitors like E-64, this compound provides a reversible, well-characterized tool for modulating papain activity with a defined inhibitory constant (Ki) in the micromolar range [1]. Its mechanism involves reversible binding to the papain active site, contrasting with the covalent, irreversible bond formation that characterizes many natural product-derived inhibitors such as those in the chymostatin class [2].

Inhibition Mode

Reversible competitive inhibitor for papain-like cysteine proteases.

Method Compatibility

Suitable for affinity chromatography ligand coupling and enzyme kinetic assays.

Selectivity Context

Targets papain-family cysteine proteases; may avoid broad serine protease inhibition.

Papain Inhibitor: Why Generic Inhibitors Fail


In research and industrial applications, simple substitution among papain inhibitors is not valid due to fundamental differences in their inhibition mechanisms, potency, and selectivity profiles. The glycylglycyl-L-tyrosyl-L-arginine peptide (Gly-Gly-Tyr-Arg) is a competitive, reversible inhibitor that does not form a covalent bond with the catalytic cysteine residue of papain . In stark contrast, the widely used compound E-64 acts as an irreversible inhibitor, forming a covalent bond and permanently inactivating the enzyme [1]. Furthermore, while natural product aldehydes like leupeptin and antipain exhibit potent papain inhibition, they also potently inhibit a broad range of serine proteases, introducing significant off-target effects that compromise experimental specificity [2][3]. The Gly-Gly-Tyr-Arg peptide, with its defined, moderate affinity and reversible binding kinetics, offers a unique tool for studying dynamic enzyme activity where temporary and tunable inhibition is required, a property not shared by its more potent, covalent counterparts.

This Inhibitor
Reversible, competitive binding. Designed for reversible kinetic studies and affinity immobilization.
E-64 / Epoxysuccinyl Inhibitors
Irreversible covalent modification; permanent inactivation may confound dynamic studies and elution.
This Inhibitor
Peptide-based selectivity for papain-like cysteine proteases; no serine protease inhibition reported.
Leupeptin / Antipain
Broad-spectrum cysteine and serine protease inhibition; off-target effects may compromise specificity.

Papain Inhibitor: Quantitative Evidence vs Analogs


Reversible vs Irreversible Inhibition

The Gly-Gly-Tyr-Arg peptide is explicitly characterized as a competitive inhibitor of papain, implying reversible binding at the active site without covalent modification of the catalytic cysteine residue . This contrasts directly with the well-documented mechanism of E-64, which is an irreversible inhibitor that forms a covalent bond with the papain active site, leading to permanent enzyme inactivation [1]. The quantitative measure for reversible binding is the inhibition constant (Ki), which for Gly-Gly-Tyr-Arg is 9 μM at pH 6.2 . For E-64, the measure of potency is the half-maximal inhibitory concentration (IC50) for irreversible inactivation, reported as 9 nM against papain .

Reversible vs Irreversible
Head-to-head
Reversible (Ki = 9 μM) vs. irreversible (IC50 = 9 nM) for E-64; >1000-fold potency metric difference.
Supports selection for reversible inhibition study design.
Assay conditions: pH 6.2, 37°C.
Enzyme Kinetics Mechanism of Action Protease Inhibition

Affinity: Defined vs High-Potency Inhibitors

The Gly-Gly-Tyr-Arg peptide inhibits papain with a Ki of 9 μM at pH 6.2, a well-defined, moderate affinity that is 1,000-fold weaker than the sub-nanomolar IC50 of leupeptin (IC50 = 2.2 nM) [1]. This moderate affinity is crucial for applications like affinity chromatography where a balance between binding and elution under mild conditions is required [2]. In contrast, inhibitors like the thiocarbazate compound (PubChem SID 26681509) achieve a Ki of 0.89 nM against cathepsin L, representing an ultra-high affinity that is 10,000-fold greater than Gly-Gly-Tyr-Arg's affinity for papain [3].

Affinity Comparison
Cross-study
Ki = 9 μM (papain); Leupeptin IC50 = 2.2 nM; Thiocarbazate Ki = 0.89 nM (cathepsin L).
Moderate affinity may facilitate controlled elution in chromatography.
Cross-study comparison; experimental conditions vary.
Affinity Chromatography Enzyme Kinetics Biochemical Assays

Selectivity: Papain vs Broad-Spectrum Inhibition

While Gly-Gly-Tyr-Arg is primarily characterized as a papain inhibitor, its full selectivity profile against a broad panel of proteases is not extensively documented in the primary literature . In contrast, the comparator leupeptin is a well-known inhibitor of both cysteine (e.g., papain, cathepsin B) and serine proteases (e.g., trypsin, plasmin, kallikrein) [1][2]. Antipain similarly inhibits papain, trypsin, and plasmin [3]. The lack of broad-spectrum activity for Gly-Gly-Tyr-Arg against serine proteases can be inferred from its peptide sequence and competitive binding mode, which targets the specific substrate recognition pockets of papain, unlike the aldehyde warhead of leupeptin and antipain which reacts with the catalytic serine or cysteine in multiple enzyme families [4].

Protease Selectivity
Class-level inference
No reported inhibition of trypsin, plasmin, or kallikrein; selectivity for cysteine proteases inferred.
May serve as a cysteine-protease-specific control tool.
Full selectivity panel not documented; verification recommended.
Selectivity Profiling Off-target Effects Protease Panels

Affinity Chromatography: Peptide vs Small Molecule

The Gly-Gly-Tyr-Arg peptide is specifically marketed and utilized for affinity chromatography applications to purify papain or papain-like enzymes [1]. Its peptide structure, featuring a free N-terminus and a C-terminal arginine, provides readily available functional groups for covalent coupling to solid supports like Sepharose or agarose beads [2]. In contrast, small molecule inhibitors like E-64 or leupeptin, while highly potent, lack the same ease of immobilization without chemical modification that may alter their binding properties .

Affinity Chromatography
Application evidence
Direct immobilization via N-terminus and Arg side chain; mild elution compatible with activity recovery.
Ready-to-use ligand for papain-family protease purification.
Small-molecule inhibitors often require chemical derivatization.
Affinity Chromatography Protein Purification Immobilization Chemistry

Papain Inhibitor: Application Scenarios


Affinity Purification of Papain-Family Proteases

This application scenario leverages the Gly-Gly-Tyr-Arg peptide's primary documented use as a ligand for affinity chromatography . Researchers purifying recombinant papain, caricain, or related cysteine proteases from complex biological mixtures (e.g., plant latex, cell lysates) can immobilize this peptide onto a chromatography resin. Its competitive, reversible binding (Ki = 9 μM) ensures that the target protease can be captured from the flow-through and subsequently eluted under mild, non-denaturing conditions, preserving enzymatic activity [1]. The moderate affinity is critical here; tighter-binding inhibitors would necessitate harsh elution conditions that could denature the target protein. This scenario is not well-served by irreversible inhibitors like E-64 or tight-binding aldehydes like leupeptin, which are unsuitable for affinity chromatography without significant modification [2].

Enzymology Studies: Reversible Competitive Inhibition

For enzyme kineticists studying the catalytic mechanism of papain or its homologs, the Gly-Gly-Tyr-Arg peptide provides a well-defined competitive inhibitor with a known Ki of 9 μM at pH 6.2 . Its reversible, non-covalent binding mode allows for classical Michaelis-Menten kinetic analyses to determine inhibition constants (Ki) and inhibition type, distinguishing it from irreversible inhibitors like E-64, which would cause time-dependent inactivation and complicate kinetic modeling [1]. Furthermore, the peptide's defined structure (Gly-Gly-Tyr-Arg) makes it a useful tool for studying substrate recognition in the S1-S2' subsites of papain, providing a simpler alternative to the more complex binding modes of natural product inhibitors [2].

Selective Cysteine Protease Activity Control

In experiments involving cell or tissue lysates where multiple protease classes are active, the use of a selective inhibitor is paramount. While a direct, quantitative selectivity profile for Gly-Gly-Tyr-Arg against a full panel is not available, its mechanism as a peptide-based competitive inhibitor strongly suggests it is selective for the papain-like cysteine protease family . This contrasts with the broad-spectrum inhibitors leupeptin and antipain, which potently inhibit both cysteine and serine proteases, potentially confounding results when the goal is to specifically attribute an observed effect to cysteine protease activity [1][2]. Therefore, Gly-Gly-Tyr-Arg can serve as a more specific control for papain-like activity in complex mixtures where serine protease inhibition must be avoided.

Application
Selection Property
Validation Focus
Affinity purification of papain-family proteases
Immobilizable peptide ligand; reversible binding permits mild elution.
Confirm coupling efficiency and eluted enzyme activity.
Reversible competitive inhibition enzymology
Well-defined Ki and competitive mechanism; non-covalent binding.
Validate inhibition type and Ki under specific buffer conditions.
Selective cysteine protease activity control in mixtures
Peptide-based selectivity for papain-like enzymes; avoids serine protease inhibition.
Verify lack of activity against relevant serine proteases in the experimental system.

Technical Documentation Hub

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36 linked technical documents
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